(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

Chiral Resolution Peptide Synthesis Stereochemistry

In chiral peptide synthesis, generic substitution with racemic mixtures or incorrect enantiomers leads to loss of biological activity or synthetic failure. This certified (S)-configured building block eliminates racemization risks for stereospecific SPPS and FBDD. - Critical (S)-stereochemistry ensures correct 3D structure for target binding and pharmacology. - The 4-methoxy group is essential for enhanced RCS quenching activity, providing up to 3-fold improvement over D-carnosine in validated SAR studies. - Balanced lipophilicity (cLogP ~2.5) and reduced H-bond donors vs. 4-OH analogs enhance passive membrane permeability for CNS-targeted peptidomimetics. - Supplied with ≥98% purity; consistent quality from batch to batch for reproducible fragment screens.

Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
CAS No. 159990-12-2
Cat. No. B068601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
CAS159990-12-2
Molecular FormulaC15H21NO5
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC
InChIInChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(17)18)10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1
InChIKeyOPAAZWPTEYZZIW-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Boc-4-methoxy-β-phenylalanine – Chiral β-Amino Acid Building Block


(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid (CAS 159990-12-2), also known as Boc-beta-(S)-4-methoxyphenylalanine or Boc-L-β-Phe(4-OMe)-OH, is a chiral, Boc-protected β-amino acid derivative . It belongs to the class of non-proteinogenic β-phenylalanine analogs and serves as a key intermediate in solid-phase peptide synthesis (SPPS) and medicinal chemistry campaigns. The compound features a single stereocenter at the β-carbon, a Boc-protected amino group enabling selective acid-labile deprotection, and a 4-methoxyphenyl side chain that introduces distinct electronic and steric properties relevant to receptor interactions and molecular recognition studies .

Stereochemical control

Single (S)-enantiomer building block for chiral peptide synthesis

Boc-SPPS ready

Acid-labile Boc protection compatible with standard Boc solid-phase protocols

4-Methoxy aryl tuning

Electron-donating substituent for SAR and molecular recognition studies

Substitution Risks of Boc-β-Phe(4-OMe)-OH


In the context of stereospecific peptide synthesis and medicinal chemistry, generic substitution of this compound with its enantiomer, racemic mixture, or other Boc-protected β-phenylalanine analogs can lead to profound loss of biological activity, altered pharmacokinetics, or synthetic failure. The (S)-configuration at the β-carbon is critical for maintaining the desired three-dimensional structure, which directly impacts target binding and downstream pharmacological effects . Using the (R)-enantiomer (CAS 500788-87-4) or a racemate can yield diastereomeric peptides with divergent, often undesirable, properties. Moreover, the 4-methoxy substituent is not a silent replacement for other para-substituted analogs (e.g., 4-F, 4-Cl, 4-OH); its electron-donating character and lipophilicity uniquely tune the compound's reactivity, stability, and interaction with biological targets, as evidenced in structure-activity relationship (SAR) studies for carnosine-derived carbonyl sequestering agents [1].

Enantiomer or racemate substitution

Using (R)-enantiomer or racemic mixture may produce diastereomeric peptides with divergent target binding and bioactivity.

4-substituent interchange

4-Methoxy group is not functionally equivalent to 4-OH, 4-F, or 4-Cl; electronic and lipophilic profile shifts may alter SAR and permeability.

Boc vs. Fmoc strategy lock

Boc protection dictates acidolytic deprotection; Fmoc analogs cannot be directly substituted without re-engineering the entire synthetic route.

(S)-Boc-4-methoxy-β-phenylalanine vs. Closest Analogs


Enantiomeric Purity Over Racemic Sources

Vendor specifications for (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid explicitly certify it as a single enantiomer, typically ≥99% purity by HPLC . In contrast, many commercially available β-amino acid building blocks are supplied as racemic mixtures or with unspecified enantiomeric excess (ee). This certified enantiopurity eliminates the need for costly and time-consuming chiral resolution steps prior to use in asymmetric synthesis, directly impacting procurement decisions where stereochemical fidelity is non-negotiable.

Enantiomeric Purity
Class-level inference
Certified single enantiomer, ≥99% HPLCvs. racemic/undefined ee sources
Eliminates pre-synthesis chiral resolution steps
Vendor QC data; chiral column unspecified
Chiral Resolution Peptide Synthesis Stereochemistry

Scaffold Stability in Boc-SPPS vs. Fmoc-SPPS

The Boc protecting group on this β-amino acid is cleavable under acidic conditions (e.g., TFA), a well-established methodology in Boc-SPPS. While direct acidolytic stability data for this specific compound are not isolated, its classification as a Boc-β-amino acid allows inference from extensive literature. Boc-β-amino acids are known to be more resistant to premature deprotection during chain assembly compared to Fmoc-β-amino acids under basic conditions, and the β-amino acid scaffold itself is less prone to racemization than α-amino acids during coupling [1]. This positions the compound favorably for Boc-SPPS protocols requiring high acid stability and low epimerization rates, in contrast to Fmoc-protected analogs where the basic deprotection environment can lead to aspartimide formation or β-elimination side reactions.

SPPS Stability
Class-level inference
Boc group stable to TFA; low epimerization riskvs. Fmoc: base-labile, aspartimide/β-elimination side reactions
Supports Boc-SPPS strategy for acid-stable complex peptides
Inferred from general SPPS methodologies
Solid-Phase Peptide Synthesis Boc Chemistry Deprotection

Validated in Carnosine-Derived Carbonyl Quenchers

This compound was used as a reactant in the synthesis of a focused library of carnosine aryl derivatives, as reported by Vistoli et al. (2009) [1]. The resulting compounds were evaluated for their ability to quench 4-hydroxy-trans-2-nonenal (HNE), a model reactive carbonyl species (RCS). The most active derivatives in the series demonstrated a quenching activity up to threefold greater than D-carnosine baseline, with the 4-methoxyaryl moiety (introduced via (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid) being a critical determinant of enhanced potency. In contrast, the unsubstituted or 4-hydroxy analogs showed significantly lower activity, underscoring the essential role of the 4-methoxy group for optimized function.

HNE Quenching Activity
Head-to-head
Up to 3-fold greater quenching for 4-methoxyaryl derivativesvs. D-carnosine baseline
Validated precedent for RCS-targeted SAR exploration
In vitro HNE quenching assay (ChemMedChem 2009)
Carnosine Derivatives Reactive Carbonyl Species Drug Discovery

Lipophilicity and H-Bonding Profile vs. Close Analogs

The 4-methoxyphenyl side chain in this compound confers a distinct physicochemical signature compared to other 4-substituted Boc-β-phenylalanine analogs. Calculated logP and polar surface area (PSA) values differ significantly from the 4-hydroxy (Boc-β-Tyr-OH) and 4-fluoro (Boc-β-Phe(4-F)-OH) analogs, impacting membrane permeability and solubility. Specifically, the 4-methoxy group increases lipophilicity (cLogP) by approximately +0.5 log units compared to the 4-hydroxy analog while maintaining a lower H-bond donor count (0 vs. 2 for 4-OH). This balance of lipophilicity and reduced hydrogen bonding is often sought for optimizing CNS penetration and oral bioavailability, which are critical parameters in drug discovery .

Lipophilicity & H-Bond Profile
Class-level
cLogP ~2.5, HBD 2vs. 4-OH: cLogP ~2.0, HBD 3
Balanced lipophilicity and hydrogen-bond profile for CNS design
In silico predictions; not experimentally measured
Physicochemical Properties Drug-likeness SAR

Applications of (S)-Boc-4-methoxy-β-phenylalanine


Stereospecific Synthesis of β-Peptide Therapeutics

When constructing β-peptide-based therapeutics where the (S)-configuration at the β-carbon is essential for target affinity, using this certified enantiopure building block avoids racemization risks associated with in-situ chiral resolution of less-defined starting materials . It is the direct choice for Boc-SPPS protocols requiring acid-labile protection and minimal epimerization during chain elongation.

Carnosine-Derived Carbonyl Quencher Optimization

Building on the demonstrated success in the carnosine aryl derivative series, this compound is the preferred intermediate for synthesizing new analogs with enhanced RCS quenching activity. The 4-methoxy group has been shown to be critical for achieving up to 3-fold activity improvement over D-carnosine, providing a validated starting point for further SAR exploration [1].

CNS-Penetrant Peptidomimetic Design

Its balanced lipophilicity (cLogP ~2.5) and reduced hydrogen-bond donor count relative to 4-hydroxy analogs make it a superior choice for designing peptidomimetic ligands targeting the central nervous system. The 4-methoxy group enhances passive membrane permeability while maintaining sufficient solubility, a profile often desired for crossing the blood-brain barrier .

Fragment-Based Drug Discovery Libraries

As a protected, chiral, and functionally diverse fragment (MW 295.33, cLogP ~2.5, 2 HBD, 5 HBA), it meets key criteria for FBDD libraries: it is synthetically tractable, has a single, well-defined stereocenter, and provides a vector for further diversification. Its procurement from reliable vendors with ≥99% purity ensures consistency across fragment screens .

Application
Selection Property
Validation Focus
Stereospecific β-peptide synthesis
Enantiopurity certification
Chiral integrity during SPPS
RCS-targeted SAR expansion
Validated 4-methoxy aryl motif
Quenching activity endpoint context
CNS peptidomimetic design
Balanced cLogP and HBD profile
Passive permeability estimation
Fragment-based library synthesis
Certified high enantiopurity, single stereocenter
Consistency across fragment screens
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